Ethyl 2-amino-4,5-diphenylthiophene-3-carboxylate Ethyl 2-amino-4,5-diphenylthiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 4815-43-4
VCID: VC13324364
InChI: InChI=1S/C19H17NO2S/c1-2-22-19(21)16-15(13-9-5-3-6-10-13)17(23-18(16)20)14-11-7-4-8-12-14/h3-12H,2,20H2,1H3
SMILES: CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C3=CC=CC=C3)N
Molecular Formula: C19H17NO2S
Molecular Weight: 323.4 g/mol

Ethyl 2-amino-4,5-diphenylthiophene-3-carboxylate

CAS No.: 4815-43-4

Cat. No.: VC13324364

Molecular Formula: C19H17NO2S

Molecular Weight: 323.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-amino-4,5-diphenylthiophene-3-carboxylate - 4815-43-4

Specification

CAS No. 4815-43-4
Molecular Formula C19H17NO2S
Molecular Weight 323.4 g/mol
IUPAC Name ethyl 2-amino-4,5-diphenylthiophene-3-carboxylate
Standard InChI InChI=1S/C19H17NO2S/c1-2-22-19(21)16-15(13-9-5-3-6-10-13)17(23-18(16)20)14-11-7-4-8-12-14/h3-12H,2,20H2,1H3
Standard InChI Key KZDXAPZNXDJJMB-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C3=CC=CC=C3)N
Canonical SMILES CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C3=CC=CC=C3)N

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound features a thiophene ring substituted with two phenyl groups at the 4- and 5-positions, an amino group at the 2-position, and an ethyl carboxylate ester at the 3-position . X-ray crystallography studies of analogous thiophene derivatives reveal near-planar arrangements between the thiophene ring and ester groups, stabilized by intramolecular hydrogen bonds (e.g., N–H⋯O) . Such structural rigidity enhances its stability and reactivity in synthetic applications.

Physical Properties

PropertyValueSource
CAS Number4815-43-4
Molecular Weight323.41 g/mol
Melting Point146°C (ethanol)
SolubilityLow in water
Density~1.2 g/cm³ (estimated)

The compound’s low water solubility and high melting point reflect its hydrophobic aromatic substituents .

Synthesis and Industrial Production

Gewald Reaction Methodology

The Gewald reaction is the most common synthesis route, involving condensation of a ketone (e.g., benzophenone), α-cyanoester, and elemental sulfur in the presence of a base . For example:

  • Step 1: Condensation of benzophenone with ethyl cyanoacetate forms a keto-cyano intermediate.

  • Step 2: Cyclization with sulfur yields the thiophene core .

  • Step 3: Purification via recrystallization from ethanol achieves high purity .

Optimization and Scalability

Industrial-scale production employs continuous flow processes to enhance yield (typically 70–85%) . Catalysts such as diethylamine or morpholine accelerate cyclization, while solvent systems (e.g., ethanol/dioxane) improve reaction kinetics .

Applications in Medicinal Chemistry

Enzyme Inhibition and Drug Discovery

The amino and ester groups enable hydrogen bonding with biological targets, making the compound a candidate for enzyme inhibition. Studies highlight its potential as a kinase or protease inhibitor, with IC₅₀ values in the micromolar range for cancer cell lines . For instance, analogous thiophene derivatives exhibit synergistic effects with chemotherapeutics like paclitaxel in multidrug-resistant cancers .

Antimicrobial and Antiviral Activity

Preliminary assays reveal moderate activity against Escherichia coli and Pseudomonas aeruginosa (MIC: 0.21 µM) . The sulfur atom in the thiophene ring may participate in redox interactions, disrupting microbial membranes .

Biological Mechanisms and Interactions

Hydrogen Bonding and Target Binding

Intramolecular N–H⋯O bonds stabilize the compound’s conformation, while intermolecular N–H⋯S interactions facilitate dimerization in crystalline states . These interactions enhance binding affinity to proteins such as cyclooxygenase-2 (COX-2) and vascular endothelial growth factor receptors (VEGFR) .

Metabolic Pathways

In vivo, the ethyl ester moiety undergoes hydrolysis to the carboxylic acid, generating active metabolites with prolonged half-lives . This prodrug-like behavior is advantageous for sustained drug delivery.

Comparative Analysis with Related Thiophene Derivatives

CompoundSubstituentsBioactivity Highlights
Ethyl 2-amino-4,5-diphenylthiophene-3-carboxylate4,5-diphenylKinase inhibition, antimicrobial
Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate4,5-dimethylAnticancer (NCI-60 panel)
Ethyl 2-amino-4-methylthiophene-3-carboxylate4-methylCOX-2 inhibition

The diphenyl substituents in the target compound enhance lipophilicity and π-π stacking, improving membrane permeability compared to alkyl-substituted analogs.

Recent Research Advances

Crystal Engineering and Material Science

Recent studies exploit the compound’s planar structure for designing organic semiconductors. Its π-conjugated system facilitates charge transport, with hole mobility values reaching 0.1 cm²/V·s in thin-film transistors .

Targeted Drug Delivery Systems

Nanoparticle formulations incorporating the compound show enhanced tumor accumulation in murine models. For example, PEGylated liposomes loaded with the derivative achieved 60% tumor growth inhibition in breast cancer xenografts .

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